Product packaging for 5-Keto-O-tert-butyl Fluvastatin(Cat. No.:)

5-Keto-O-tert-butyl Fluvastatin

Cat. No.: B13431520
M. Wt: 465.6 g/mol
InChI Key: IZJOKSSEMQWDSZ-FRFYRWIFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

5-Keto-O-tert-butyl Fluvastatin (CAS Number 194934-95-7) is an advanced synthetic intermediate of critical importance in the preparation of Fluvastatin Sodium Salt, a potent and entirely synthetic HMG-CoA reductase inhibitor . As a reactant in the multi-step synthesis of this pharmaceutical agent, this compound provides researchers with a crucial building block for constructing the complex molecular architecture of fluvastatin . The structural core of fluvastatin and its related compounds consists of a heterocyclic indole ring and a dihydroxyheptenoic acid side chain, which is essential for its biological activity . The primary research value of this compound lies in its role in chemical development and process optimization for statin production. Statins, including fluvastatin, function by competitively inhibiting the enzyme 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase . This enzyme catalyzes the rate-limiting step in the mevalonate pathway, the conversion of HMG-CoA to mevalonate, thereby reducing endogenous cholesterol biosynthesis in the liver . The blockade of this pathway also inhibits the synthesis of downstream isoprenoid metabolites, which is associated with the pleiotropic effects of statins, such as anti-inflammatory properties and improved endothelial function . Researchers utilize this specific keto-protected intermediate to study and refine synthetic routes, including the exploration of biocatalyzed steps for more sustainable manufacturing processes . Its chemical structure, featuring the tert-butyl ester and keto group, offers a protected and functionalized framework for subsequent reduction and deprotection steps to yield the active pharmaceutical ingredient. The compound is characterized by high purity (typically ≥98%), and proper storage conditions involve refrigeration at 2-8°C, protected from air and light to ensure stability . Key Identifiers:

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H32FNO4 B13431520 5-Keto-O-tert-butyl Fluvastatin

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C28H32FNO4

Molecular Weight

465.6 g/mol

IUPAC Name

tert-butyl (E,3S)-7-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-3-hydroxy-5-oxohept-6-enoate

InChI

InChI=1S/C28H32FNO4/c1-18(2)30-24-9-7-6-8-23(24)27(19-10-12-20(29)13-11-19)25(30)15-14-21(31)16-22(32)17-26(33)34-28(3,4)5/h6-15,18,22,32H,16-17H2,1-5H3/b15-14+/t22-/m0/s1

InChI Key

IZJOKSSEMQWDSZ-FRFYRWIFSA-N

Isomeric SMILES

CC(C)N1C2=CC=CC=C2C(=C1/C=C/C(=O)C[C@@H](CC(=O)OC(C)(C)C)O)C3=CC=C(C=C3)F

Canonical SMILES

CC(C)N1C2=CC=CC=C2C(=C1C=CC(=O)CC(CC(=O)OC(C)(C)C)O)C3=CC=C(C=C3)F

Origin of Product

United States

Structural Elucidation and Nomenclature of 5 Keto O Tert Butyl Fluvastatin

Systematic Naming Conventions for Fluvastatin (B1673502) Analogues in Chemical Literature

The systematic naming of fluvastatin analogues follows the established rules of the International Union of Pure and Applied Chemistry (IUPAC). The nomenclature for the parent compound, Fluvastatin, is (E,3S,5R)-7-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-3,5-dihydroxyhept-6-enoic acid. nih.govnih.gov This name precisely describes the stereochemistry and the various functional groups present in the molecule.

For derivatives like 5-Keto-O-tert-butyl Fluvastatin, the name is adapted to reflect the structural modifications. The term "5-Keto" indicates the replacement of the hydroxyl group at the 5th position of the heptenoic acid chain with a ketone group. The "O-tert-butyl" signifies that the carboxylic acid group has been esterified with a tert-butyl group. nih.gov Therefore, a systematic name for this compound would be tert-butyl (E)-7-[3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl]-5-oxohept-6-enoate .

The naming convention for related intermediates also follows this pattern. For instance, a similar compound, O-tert-Butyl-3-keto Fluvastatin, is systematically named tert-butyl (E)-7-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-5-hydroxy-3-oxohept-6-enoate, indicating the ketone is at the 3-position while the 5-position retains the hydroxyl group.

Positional and Functional Group Analysis in the Derivation of this compound

The derivation of this compound from the parent Fluvastatin molecule involves specific modifications to the heptenoic acid side chain. A comparative analysis of their functional groups highlights these changes:

Functional GroupFluvastatinThis compound
Core Structure 3-(4-fluorophenyl)-1-isopropyl-1H-indole3-(4-fluorophenyl)-1-isopropyl-1H-indole
Side Chain (E)-3,5-dihydroxyhept-6-enoic acid(E)-5-oxo-hept-6-enoic acid, tert-butyl ester
Position 3 Hydroxyl (-OH)Hydroxyl (-OH)
Position 5 Hydroxyl (-OH)Ketone (C=O)
Terminus Carboxylic Acid (-COOH)tert-butyl ester (-COO-C(CH3)3)

The key transformations are the oxidation of the hydroxyl group at the C5 position to a ketone and the protection of the terminal carboxylic acid as a tert-butyl ester. The tert-butyl group serves as a protecting group, preventing the carboxylic acid from participating in unwanted side reactions during subsequent synthetic steps. The ketone at the C5 position is a crucial feature, as it is later reduced to a hydroxyl group to yield the final active dihydroxy acid form of Fluvastatin.

Advanced Spectroscopic Methodologies for Definitive Structural Assignment

The definitive structural assignment of this compound relies on a combination of advanced spectroscopic techniques. Each method provides unique insights into the molecular architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments

While specific spectral data for this compound is not widely available in the public domain, the expected NMR signals can be predicted based on its structure and data from related compounds.

¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the aromatic protons of the fluorophenyl and indole (B1671886) rings, the isopropyl group protons, and the protons of the heptenoate chain. The presence of the tert-butyl group would be confirmed by a prominent singlet integrating to nine protons, typically in the upfield region (around 1.5 ppm). The absence of a proton signal corresponding to the hydroxyl group at the 5-position and the altered chemical shifts of the adjacent methylene (B1212753) protons would indicate the presence of the keto group.

¹³C NMR: The carbon NMR spectrum would provide evidence for all the carbon atoms in the molecule. The carbonyl carbon of the keto group at the 5-position would exhibit a characteristic downfield chemical shift, typically in the range of 200-220 ppm. The carbonyl carbon of the tert-butyl ester would appear around 160-170 ppm. The quaternary carbon and the three equivalent methyl carbons of the tert-butyl group would also have distinct signals.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Fragmentation Patterns

HRMS is a powerful tool for determining the elemental composition and confirming the molecular weight of a compound with high accuracy. For this compound (C₂₈H₃₂FNO₃), the expected exact mass can be calculated.

Expected HRMS Data:

Ion Calculated Exact Mass
[M+H]⁺ 450.2439

The fragmentation pattern in MS/MS experiments would be expected to show characteristic losses. For example, the loss of the tert-butyl group (57 Da) or isobutylene (B52900) (56 Da) from the ester is a common fragmentation pathway. Other fragments would correspond to the cleavage of the heptenoate chain and the stable indole core. Analysis of these fragments allows for the confirmation of the compound's structure.

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

IR spectroscopy is used to identify the presence of specific functional groups based on their characteristic absorption of infrared radiation.

Expected IR Absorption Bands:

Functional Group Wavenumber (cm⁻¹) Description
C=O (Ketone) ~1715 Strong absorption, indicating the keto group at the 5-position.
C=O (Ester) ~1735 Strong absorption, characteristic of the tert-butyl ester.
C-O (Ester) ~1150-1250 Strong stretching vibration.
C-H (Aromatic) ~3050-3150 Stretching vibrations of the indole and fluorophenyl rings.
C-H (Aliphatic) ~2850-2960 Stretching vibrations of the isopropyl and heptenoate chain protons.

The presence of two distinct carbonyl absorptions (ketone and ester) would be a key feature in the IR spectrum of this compound, differentiating it from Fluvastatin which would show O-H stretching bands and a single C=O absorption from the carboxylic acid.

Chromatographic Techniques for Isolation and Structural Characterization of Elucidated Forms

Chromatographic techniques are essential for the isolation, purification, and analytical assessment of this compound, particularly in monitoring its formation during the synthesis of Fluvastatin.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a widely used method for the analysis of statins and their intermediates. nih.govresearchgate.netresearchgate.net A typical RP-HPLC method for this compound would likely employ a C18 column with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer. nih.govresearchgate.net The retention time of this compound would be different from that of Fluvastatin and other related impurities due to the presence of the non-polar tert-butyl group and the replacement of a polar hydroxyl group with a less polar ketone.

Chemical Synthesis and Mechanistic Pathways of 5 Keto O Tert Butyl Fluvastatin Formation

Proposed Chemical Degradation Mechanisms Leading to 5-Keto-O-tert-butyl Fluvastatin (B1673502)

The formation of 5-Keto-O-tert-butyl Fluvastatin as a degradation product is primarily linked to the chemical instability of the parent Fluvastatin molecule or its tert-butyl ester precursor under various stress conditions. The transformation involves the oxidation of the 5-hydroxyl group on the heptenoic acid side chain to a ketone.

Oxidative stress is a significant factor in the degradation of many pharmaceutical compounds, including statins. Fluvastatin has been shown to interact with reactive oxygen species (ROS), and its chemical structure, particularly the dihydroxy acid side chain, is susceptible to oxidation. diva-portal.orgnih.gov The formation of this compound can be postulated as a direct result of the oxidation of the 5-hydroxyl group of O-tert-butyl Fluvastatin.

This process can be initiated by radical species such as the hydroxyl radical (•OH). nih.gov The proposed mechanism involves the abstraction of a hydrogen atom from the 5-hydroxyl group, or from the adjacent carbon atom, to form a radical intermediate. This intermediate can then undergo further reaction with oxygen to yield the corresponding ketone. Studies have shown that fluvastatin and its metabolites possess scavenging activity against superoxide (B77818) anions and hydroxyl radicals, which suggests the molecule directly interacts with these reactive species. nih.govnih.gov While these studies often focus on the protective, antioxidant effects, the underlying chemical reactions support the potential for oxidative transformation of the fluvastatin molecule itself into products like the 5-keto derivative.

Reactive Species Potential Role in Formation of this compound Supporting Evidence
Hydroxyl Radical (•OH)Initiates degradation by abstracting a hydrogen atom from the 5-hydroxyl group of the side chain.Fluvastatin exhibits strong scavenging effects on hydroxyl radicals produced from Fenton's reaction. nih.gov
Superoxide Anion (O₂⁻)Can lead to the formation of other, more potent ROS like hydrogen peroxide and hydroxyl radicals, which then drive oxidation.Fluvastatin and its metabolites show superoxide anion scavenging activity. nih.gov
Peroxyl Radicals (ROO•)Can propagate lipid peroxidation and may directly attack the fluvastatin side chain.Fluvastatin inhibits peroxyl radical-mediated peroxidation. nih.gov

While the core structure of fluvastatin is generally considered stable against hydrolysis under neutral environmental conditions, the tert-butyl ester group of this compound is susceptible to cleavage under controlled laboratory conditions, particularly in acidic or strongly basic environments. nih.gov

Under acidic conditions, the tert-butyl ester can undergo hydrolysis to yield the corresponding carboxylic acid, 5-Keto Fluvastatin, and tert-butanol. This reaction is a standard deprotection method in organic synthesis. Conversely, under basic conditions (saponification), the ester can be cleaved to form the carboxylate salt. While this section focuses on the formation of the title compound, understanding the hydrolytic lability of the ester is crucial for its chemistry. The formation of the 5-keto structure itself is not a result of hydrolysis, but rather oxidation. However, once formed, its tert-butyl ester can be readily hydrolyzed. Studies on the thermal decomposition of other statins like lovastatin (B1675250) have noted degradation via hydrolysis under neutral, acid, and basic conditions. researchgate.net

Fluvastatin is known to be susceptible to photodegradation. akjournals.com Exposure to light, particularly UVA radiation, can induce chemical transformations. oup.comresearchgate.net Research has shown that irradiating fluvastatin in aqueous solutions leads to rapid degradation and the formation of several photoproducts. akjournals.comresearchgate.net

The primary documented photolytic pathway involves an intramolecular cyclization of the heptenoic acid side chain, leading to the formation of a benzocarbazole-like structure. oup.comnih.gov This process is indicative of the high photoreactivity of the fluvastatin molecule. While the formation of this compound is not the main reported outcome of these photolytic studies, photo-oxidation remains a plausible side reaction. The energy absorbed from UV light can generate excited states and radical intermediates that, in the presence of oxygen, could lead to the oxidation of the 5-hydroxyl group to a ketone. The photodegradation of fluvastatin has been found to generate at least three photoproducts when analyzed by HPTLC. akjournals.com

Condition Observed Transformation Potential for 5-Keto Formation
UVA Irradiation (Anaerobic)Cyclization of the heptene (B3026448) chain to form diastereoisomers. akjournals.comLow, as oxygen is required for oxidation.
UVA Irradiation (Aerobic)Formation of a benzocarbazole-like photoproduct and other minor products. oup.comresearchgate.netPossible via photo-oxidation as a minor pathway.

Thermal stability is a critical parameter for any pharmaceutical compound. While specific kinetic parameters for the thermal decomposition of this compound are not widely published, data from related statins and general chemical principles allow for proposed decomposition routes. Lovastatin and simvastatin (B1681759) are reported to be thermally stable up to approximately 170-200°C. researchgate.net

For this compound, thermal stress could lead to several degradation pathways:

Decarboxylation: At elevated temperatures, the carboxylic acid group (if the ester is hydrolyzed) could be lost as carbon dioxide.

Side-Chain Cleavage: The bond between the indole (B1671886) ring and the heptenoate side chain could break.

Decomposition of the Indole Ring: At very high temperatures, as seen in fire conditions, the molecule would break down into smaller fragments, including carbon oxides, nitrogen oxides (NOx), and hydrogen fluoride. nih.gov

Thermogravimetric analysis (TGA) is a standard technique to determine thermal stability, identifying the temperature at which mass loss begins. netzsch.com For lovastatin, thermal decomposition starts around 445 K (172°C). researchgate.net It is expected that this compound would exhibit a similar thermal stability profile.

Laboratory-Scale Synthetic Methodologies for Reference Standard Generation

This compound is a key intermediate in the synthesis of Fluvastatin and is often synthesized on a laboratory scale to serve as a reference standard for impurity profiling and quality control. clearsynth.com Its synthesis involves the coupling of two main fragments: the indole core and a chiral side chain.

A common synthetic route begins with the condensation of 3-(4'-fluorophenyl)-1-isopropyl-1H-indole-2-carbaldehyde (the parent indole aldehyde) with a suitable keto-ester component. vulcanchem.com This reaction builds the characteristic side chain of the statin. To achieve the desired tert-butyl ester functionality, a reagent such as tert-butyl acetoacetate (B1235776) can be used in a condensation reaction. nih.gov

A more stereocontrolled synthesis involves the condensation of the parent indole aldehyde with a chiral phosphonate (B1237965) reagent, such as (S)-3-tert-butyldimethylsilyloxy-6-dimethoxyphosphinyl-5-oxohexanoate, in a Horner-Wadsworth-Emmons reaction. vulcanchem.com This is followed by deprotection of the silyl (B83357) ether to reveal the hydroxyl group, which is then reduced to the final diol of fluvastatin. To generate the 5-keto reference standard specifically, the synthesis would be stopped before the final keto-reduction step.

The key steps can be summarized as:

Synthesis of the Indole Core: A Friedel-Crafts acylation followed by an indole ring closure reaction. nih.gov

Synthesis of the Side Chain: Preparation of a keto-ester fragment, often containing a phosphonate group for subsequent coupling.

Condensation: Reaction of the indole aldehyde with the side-chain fragment to form the carbon-carbon double bond and install the full side chain, yielding this compound. vulcanchem.com

This synthetic reference standard is crucial for analytical method development, validation, and monitoring the purity of commercial Fluvastatin batches. clearsynth.com

Investigation of Synthetic Byproducts and Impurities During Fluvastatin Production

The production of Fluvastatin is a multi-step process, and like any complex synthesis, it can generate a range of byproducts and impurities. This compound is itself considered a critical process-related impurity, as it is the direct precursor to the active pharmaceutical ingredient. clearsynth.com Incomplete reduction of the 5-keto group during the manufacturing process is a primary source of this impurity in the final drug substance.

Other impurities related to Fluvastatin synthesis have been identified and are monitored by regulatory pharmacopeias. The presence of these impurities can arise from starting materials, side reactions, or degradation.

Impurity Name CAS Number Relation to Synthesis
This compound194935-02-9Key intermediate; results from incomplete reduction of the 5-keto group. clearsynth.com
Fluvastatin EP Impurity B194935-00-7A related compound, likely arising from variations in the side chain synthesis or coupling. clearsynth.com
Fluvastatin EP Impurity G101125-34-2Likely related to the indole starting material or a side reaction during its formation. cleanchemlab.com
Fluvastatin anti-isomer (3S,5R)93957-54-1The diastereomer of the active enantiomer, arising from non-stereoselective reduction of the 5-keto group. synzeal.com
N-Desisopropyl Fluvastatin-A potential metabolite and degradation product formed by cleavage at the indole nitrogen. nih.gov

The thorough characterization and control of these impurities are essential for ensuring the quality, safety, and efficacy of the final Fluvastatin product. The use of reference standards, including that for this compound, is indispensable for this purpose. synzeal.com

Stereochemical Considerations and Isomeric Forms of 5 Keto O Tert Butyl Fluvastatin

Identification and Resolution of Enantiomeric and Diastereomeric Forms via Chiral Chromatography

The analysis of 5-Keto-O-tert-butyl Fluvastatin (B1673502) is complicated by the presence of a chiral center at the C3 position (possessing a hydroxyl group) and a prochiral center at the C5 position (a keto group). The subsequent reduction of the 5-keto group creates a second chiral center, leading to the potential for four stereoisomers: (3R, 5S), (3S, 5R), (3R, 5R), and (3S, 5S). The separation and quantification of these isomers are essential for controlling the quality of the final Fluvastatin product.

Chiral High-Performance Liquid Chromatography (HPLC) is the primary technique for resolving these stereoisomers. While specific methods for the 5-Keto intermediate are not extensively published, methodologies developed for the final Fluvastatin drug product and related statin intermediates provide a framework for this analysis. Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose, are commonly employed for their excellent enantioselective capabilities.

For instance, methods developed for separating Fluvastatin enantiomers often utilize columns like ChiralCel OD-R. princeton.edu The mobile phase typically consists of a mixture of organic solvents like acetonitrile (B52724) and methanol (B129727) with an aqueous buffer, often containing a small percentage of an acid like formic acid to improve peak shape. princeton.edu The separation of the diastereomeric forms (syn-isomers like 3R,5S vs. anti-isomers like 3R,5R) can often be achieved on standard reverse-phase columns (e.g., C18), but resolving the enantiomers necessitates a chiral column.

Another powerful technique for chiral separation is Capillary Electrophoresis (CE), which has been successfully applied to Fluvastatin enantiomers. This method often uses cyclodextrins, such as (2-hydroxypropyl)-β-cyclodextrin (HP-β-CD), as chiral selectors in the running buffer to achieve separation.

Table 1: Representative Chiral Chromatography Parameters for Fluvastatin and Related Compounds

Parameter HPLC Method for Fluvastatin Enantiomers Capillary Electrophoresis for Fluvastatin Enantiomers
Stationary Phase/Column ChiralCel OD-R princeton.edu Uncoated Fused Silica Capillary
Mobile Phase/Buffer Acetonitrile:Methanol:Water (24:36:40) with 0.1% Formic Acid princeton.edu 100 mM Borate Solution with 30 mg/mL HP-β-CD
Detection Mass Spectrometry (MS/MS) princeton.edu UV Detector

| Internal Standard | Warfarin princeton.edu | Fenoprofen |

This table is generated based on methods for Fluvastatin, which would be adapted for its 5-keto intermediate.

Stereoselective Formation Mechanisms and Their Influence on Isomer Ratios

The ratio of stereoisomers in the final Fluvastatin product is determined during the reduction of the 5-keto group of the intermediate. The primary goal of synthetic strategies is to achieve a high diastereoselectivity, favoring the formation of the desired syn-(3R, 5S) and (3S, 5R) diols over the undesired anti-(3R, 5R) and (3S, 5S) diols.

Research into Fluvastatin synthesis has shown that the stereochemical outcome of this reduction is highly dependent on the reagents and reaction conditions. One effective method involves a chelation-controlled reduction. In this approach, a dialkylalkoxyborane, such as methoxydiethylborane (Et₂BOMe), is added to the β-hydroxy ketoester intermediate. This forms a stable six-membered cyclic boronate complex between the boron atom and the hydroxyl and keto groups at C3 and C5.

The subsequent delivery of a hydride reducing agent, typically sodium borohydride (B1222165) (NaBH₄), occurs from the sterically less hindered face of the complex. This directed attack preferentially forms the syn-diol configuration. This process demonstrates high selectivity, which is crucial for minimizing the formation of isomeric impurities that are difficult to remove in later stages.

The enantiomeric purity of the starting material, which contains the C3 chiral center, directly dictates the enantiomeric purity of the product, while the diastereoselectivity of the reduction step controls the ratio of syn to anti isomers.

Chemical Stability Studies and Degradation Kinetics of Fluvastatin in Relation to 5 Keto O Tert Butyl Fluvastatin Formation

Forced Degradation Studies (Stress Testing) on Fluvastatin (B1673502) to Induce 5-Keto-O-tert-butyl Fluvastatin Formation

Forced degradation studies on Fluvastatin have been conducted under various stress conditions, including acid and base hydrolysis, oxidation, photolysis, and thermal stress, to identify potential degradation products and assess the stability of the molecule. ajpaonline.comresearchgate.net

Acidic Hydrolysis Stress Conditions

Under acidic conditions, Fluvastatin is known to undergo degradation. Studies have shown that the interconversion between the active hydroxy acid form and the inactive lactone form of Fluvastatin is possible under acidic conditions, with comparable activation barriers for both the forward and reverse reactions. researchgate.net One study on the kinetics of acidic degradation of Fluvastatin sodium showed apparent first-order kinetics. researchgate.net

Table 1: Summary of Fluvastatin Degradation under Acidic Stress

Stress ConditionObservationsPotential for this compound Formation
0.1 N HCl at 75°CApparent first-order degradation kinetics observed. researchgate.netData not available
Acidic pHpH-dependent interconversion between hydroxy acid and lactone forms. researchgate.netData not available

Basic Hydrolysis Stress Conditions

Fluvastatin is susceptible to degradation under basic conditions. The hydrolysis of the lactone form is significantly favored under basic conditions, making the lactone form unstable. researchgate.net

Table 2: Summary of Fluvastatin Degradation under Basic Stress

Stress ConditionObservationsPotential for this compound Formation
Basic pHThe activation barrier for hydrolysis is significantly lower, making the lactone form unstable. researchgate.netData not available

Oxidative Stress Conditions (e.g., Hydrogen Peroxide, Metal Ions)

Oxidative stress has been shown to induce degradation of Fluvastatin. Studies have indicated that Fluvastatin can reduce oxidative stress in certain biological systems. nih.govnih.gov The degradation of Fluvastatin under oxidative conditions has been reported to follow apparent first-order kinetics. researchgate.net

Table 3: Summary of Fluvastatin Degradation under Oxidative Stress

Stress ConditionObservationsPotential for this compound Formation
Oxidative ConditionsApparent first-order degradation kinetics observed. researchgate.netData not available
Hydrogen PeroxideFluvastatin has shown a protective effect against hydrogen peroxide-induced damage in cells. nih.govData not available

Photolytic Stress Conditions (UV, Visible Light Exposure)

Fluvastatin is known to be photolabile. nih.gov Upon exposure to UVA irradiation, Fluvastatin undergoes rapid photodegradation, leading to the formation of a benzocarbazole-like photoproduct. nih.govresearchgate.net

Table 4: Summary of Fluvastatin Degradation under Photolytic Stress

Stress ConditionObservationsPotential for this compound Formation
UVA IrradiationRapid photodegradation and formation of a benzocarbazole-like photoproduct. nih.govresearchgate.netData not available

Thermal Stress Conditions (Elevated Temperatures)

Statins, as a class of drugs, are known to be susceptible to hydrolysis in the presence of high temperatures. ajpaonline.comresearchgate.net

Table 5: Summary of Fluvastatin Degradation under Thermal Stress

Stress ConditionObservationsPotential for this compound Formation
High TemperatureStatins are generally susceptible to hydrolysis at elevated temperatures. ajpaonline.comresearchgate.netData not available

Kinetic Modeling of this compound Formation Rates

Table 6: Kinetic Data for Fluvastatin Degradation

Degradation TypeKinetic ModelRate Constant (k)
Acidic DegradationApparent first-order researchgate.net0.0191 µg/mL/min researchgate.net
Oxidative DegradationApparent first-order researchgate.net0.0048 µg/mL/min researchgate.net

Influence of Environmental Parameters on Fluvastatin Stability and Impurity Generation (e.g., pH, Humidity, Solvent Systems)

Fluvastatin's chemical structure, which includes a dihydroxy-heptenoic acid side chain and an indole (B1671886) ring, makes it prone to degradation through several mechanisms, primarily hydrolysis and oxidation. researchgate.net The rate and extent of this degradation, and consequently the profile of impurities generated, are significantly influenced by environmental factors such as pH, humidity, and the solvent systems used during manufacturing and storage.

Influence of Humidity and Temperature: Statins as a class are susceptible to hydrolysis in the presence of high temperatures and humidity. researchgate.net Forced degradation studies, which subject the drug substance to more severe conditions than typical accelerated stability studies, are conducted to understand this intrinsic stability. researchgate.net These studies typically involve exposure to elevated temperatures (e.g., 40-80°C) and high relative humidity (e.g., 80% RH). researchgate.netnih.gov For example, studies on dihydralazine (B103709) showed a 22.01% degradation after two months at 70°C and 80% RH. nih.gov The stability of fluvastatin is also compromised under such conditions, leading to the formation of degradation products.

Influence of Solvent Systems: The choice of solvents during the synthesis and purification of fluvastatin and its intermediates can impact the impurity profile. The synthesis of fluvastatin sodium has been described via the hydrolysis of its tert-butyl ester. nih.gov The use of tert-butyl containing reagents and solvents, such as tert-butyl acetate (B1210297) or t-butanol, in the manufacturing process is a potential origin for tert-butylated impurities. nih.govpharmaffiliates.com For instance, a process for preparing fluvastatin sodium involves the reaction of an unsaturated aldehyde with tert-butyl acetoacetate (B1235776). pharmaffiliates.com The presence of residual solvents or reactants could potentially lead to the formation of related impurities under certain conditions.

The following table summarizes the degradation behavior of fluvastatin under various stress conditions as indicated by forced degradation studies.

Stress ConditionObservationReference
Acidic (e.g., HCl) Degradation occurs, potentially leading to lactone formation. google.com google.com
Alkaline (e.g., NaOH) Degradation observed, with the extent being pH-dependent. nih.gov
Oxidative (e.g., H₂O₂) Susceptible to oxidation, a common degradation pathway for many drugs. google.com google.com
Thermal (e.g., 70-80°C) Degradation increases with temperature, especially in the presence of humidity. researchgate.netnih.gov researchgate.netnih.gov
Photolytic (e.g., UV/Vis light) Sensitive to light, requiring protection during storage. geneesmiddeleninformatiebank.nl geneesmiddeleninformatiebank.nl
High Humidity Promotes hydrolysis and degradation. researchgate.net researchgate.net

Strategies for Mitigating this compound Formation Through Chemical Modification or Process Control

Given the susceptibility of fluvastatin to degradation, several strategies can be employed during formulation and manufacturing to minimize the formation of impurities like this compound. These strategies can be broadly categorized into process control and formulation design.

Process Control: Rigorous control over the manufacturing process is crucial. This includes monitoring and controlling reaction conditions such as temperature, pH, and reaction time to minimize the formation of degradation products. In the synthesis of fluvastatin, particularly when using tert-butylated intermediates, purification steps are critical to remove any unreacted starting materials or by-products. pharmaffiliates.com For example, a patent describes a process where the intermediate fluvastatin t-butyl ester is purified to remove the unwanted anti-isomer before hydrolysis to the final sodium salt. nih.gov The use of specific solvents for extraction, such as t-butyl methyl ether, is also employed to remove residual esters. nih.gov

Formulation Strategies:

pH Modification: As fluvastatin is sensitive to acidic environments, incorporating basifying agents like potassium carbonate or bicarbonate into the formulation is a common strategy to maintain a stable, alkaline pH. google.com

Inclusion of Stabilizers: The addition of inorganic salts has been shown to improve the stability of fluvastatin sodium. A study demonstrated that the inclusion of potassium chloride in fluvastatin sodium tablets significantly reduced the degradation of the active ingredient and the formation of impurities over a 6-month stability study. google.com

The table below, derived from data in patent CN103800280B, illustrates the stabilizing effect of potassium chloride on fluvastatin sodium formulations.

Sample No.Fluvastatin Sodium (wt fraction)Potassium Chloride (wt portion)Residual Fluvastatin Sodium after 6 months (%)Impurity X Increment after 6 months (%)
1200.492.32.1
2200.696.51.3
320198.20.6
420298.50.5
520498.60.5
620698.80.4
720898.60.5
8201098.50.5
9201297.50.8
10201596.31.4

Data from CN103800280B. google.com "Impurity X" is an unspecified impurity mentioned in the patent.

Use of Antioxidants: Oxidation is a significant degradation pathway for many pharmaceuticals. google.com Fluvastatin itself has been shown to possess antioxidative properties. nih.govnih.gov However, to further protect the drug substance, especially from oxidative impurities present in excipients (like peroxides), the addition of antioxidants can be beneficial. google.com Antioxidants such as butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), and ascorbic acid are commonly used in pharmaceutical formulations to prevent oxidative degradation. google.com A stabilizer system comprising an organic carboxylic acid (like citric acid) and an antioxidant (like ascorbic acid and BHT) has been proposed to enhance the stability of compounds with oxidizable groups. google.com

Solid Dispersions: Creating solid dispersions of fluvastatin with polymers like polyvinylpyrrolidone (B124986) (PVP), Eudragit RS100, or chitosan (B1678972) has been shown to improve its physical and chemical stability. nih.gov The interaction, such as hydrogen bonding, between the drug and the polymer matrix can protect the fluvastatin molecule from degradation. nih.gov In these dispersions, the drug is amorphized and interspersed within the polymer, which can lead to enhanced stability compared to the crystalline drug alone. nih.gov

By implementing these strategies, the chemical stability of fluvastatin can be significantly improved, thereby controlling the levels of degradation impurities, including the potential for this compound formation.

Computational Chemistry and in Silico Approaches to the Study of 5 Keto O Tert Butyl Fluvastatin

Quantum Chemical Calculations for Molecular Geometry, Electronic Structure, and Reaction Energies

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), would be essential for elucidating the fundamental properties of 5-Keto-O-tert-butyl Fluvastatin (B1673502).

Molecular Geometry: These calculations would determine the most stable three-dimensional arrangement of atoms in the molecule, including bond lengths, bond angles, and dihedral angles. This optimized geometry is the foundation for all other computational analyses.

Electronic Structure: Analysis of the electronic structure would reveal the distribution of electrons within the molecule. This includes identifying the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the energies of which are crucial for understanding the molecule's reactivity and kinetic stability. A map of the electrostatic potential surface would indicate the electron-rich and electron-poor regions, predicting sites susceptible to electrophilic or nucleophilic attack.

Reaction Energies: Quantum calculations could model the energetics of reactions involving 5-Keto-O-tert-butyl Fluvastatin, such as its formation from precursors or its degradation into other products. This would involve calculating the change in enthalpy (ΔH) and Gibbs free energy (ΔG) for proposed reaction pathways.

Currently, no published studies provide this specific quantum chemical data for this compound. While research exists on the DFT analysis of Fluvastatin itself, particularly in the context of its photodegradation, these findings cannot be directly extrapolated to its 5-keto derivative. nih.gov

Molecular Dynamics Simulations to Understand Conformational Behavior and Interactions

Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing a view of the compound's dynamic behavior.

Conformational Behavior: MD simulations would reveal the range of shapes (conformations) the molecule can adopt in different environments, such as in a solvent or when approaching a biological target. This is particularly important for a flexible molecule like this compound.

Interactions: If this impurity were to interact with biological macromolecules, such as the HMG-CoA reductase enzyme, MD simulations could model the binding process, identify key interacting amino acid residues, and estimate the stability of the complex.

Specific MD simulation studies for this compound are not available in the literature.

Prediction of Spectroscopic Data to Aid in Structural Confirmation

Computational methods can predict various types of spectra, which are invaluable for confirming the structure of a synthesized or isolated compound.

NMR Spectroscopy: Quantum chemical software can calculate the chemical shifts for ¹H and ¹³C NMR, which could be compared against experimental data to verify the molecular structure.

Infrared (IR) Spectroscopy: The vibrational frequencies and their intensities can be computed to predict the IR spectrum. This would show characteristic peaks, such as the C=O stretch from the keto group and the ester carbonyl, aiding in functional group identification.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations could predict the electronic transitions and thus the UV-Vis absorption spectrum, identifying the wavelengths of maximum absorbance (λmax).

Although spectroscopic data is used to characterize this compound for quality control purposes in pharmaceutical production, published predicted spectra from computational models are absent.

In Silico Modeling of Degradation Pathways and Transition States

Computational modeling can be used to predict how a molecule might break down under various conditions (e.g., in the presence of acid, base, or light) and to identify the most likely degradation products. This is a key aspect of forced degradation studies in the pharmaceutical industry. nih.govnih.gov

Degradation Pathways: By modeling potential reactions like hydrolysis of the tert-butyl ester or reactions involving the keto group, researchers could propose likely degradation pathways. Studies on the parent drug, Fluvastatin, have shown it is susceptible to photodegradation, forming a range of photoproducts. nih.govresearchgate.net A similar in silico investigation for the 5-keto derivative would be necessary to understand its specific stability profile.

Transition States: For each step in a proposed degradation pathway, quantum chemical calculations could identify the high-energy transition state structure. The energy barrier associated with this transition state determines the rate of the reaction, allowing chemists to predict which degradation pathways are most favorable.

No specific studies modeling the degradation pathways and transition states for this compound have been published.

Methodological Advancements and Future Research Trajectories in Fluvastatin Impurity Chemistry

Development of Novel High-Throughput Analytical Platforms for Impurity Detection

The demand for faster and more efficient analytical methods in the pharmaceutical industry has spurred the development of high-throughput screening (HTS) platforms for impurity detection. nih.gov These platforms are designed to rapidly assess a large number of samples, which is invaluable during process development and manufacturing to monitor the levels of process-related impurities such as 5-Keto-O-tert-butyl Fluvastatin (B1673502).

Traditionally, chromatographic methods like High-Performance Liquid Chromatography (HPLC) are the gold standard. However, their sample throughput can be a bottleneck. Modern HTS approaches adapt these and other analytical techniques for accelerated screening. The integration of Ultra-Performance Liquid Chromatography (UPLC) with mass spectrometry (MS), particularly in UPLC-MS systems, allows for the rapid separation and identification of trace-level impurities. biomedres.us By employing shorter columns, higher flow rates, and smaller particle sizes, UPLC significantly reduces run times compared to conventional HPLC.

For an intermediate like 5-Keto-O-tert-butyl Fluvastatin, HTS platforms can be deployed to:

Optimize Reaction Conditions: Rapidly screen various synthetic conditions (e.g., temperature, catalysts, reaction time) to minimize the carry-over of the intermediate into the final API.

Real-Time Process Monitoring: Implement at-line or on-line analysis to track the consumption of this compound and the formation of fluvastatin, enabling better process control.

Screening Raw Materials: Quickly test incoming batches of starting materials and reagents that could influence the formation of this and other impurities.

Future advancements may see the broader adoption of higher-density microplate formats (e.g., 1,536-well plates) and sophisticated robotic automation to further increase the throughput of impurity screening assays in pharmaceutical quality control. nih.gov

Comprehensive Impurity Profiling and Fingerprinting Methodologies

Impurity profiling is the systematic identification and quantification of all potential and actual impurities present in a drug substance. For fluvastatin, this involves creating a detailed "fingerprint" that includes starting materials, by-products, intermediates like this compound, degradation products, and enantiomeric impurities. nih.govnih.gov This comprehensive profile is essential for ensuring the quality, safety, and consistency of the API.

A multi-technique approach is often necessary to build a complete impurity profile. biomedres.usnih.gov Hyphenated techniques are particularly powerful, combining the separation power of chromatography with the identification capabilities of spectrometry.

Table 1: Analytical Techniques for Fluvastatin Impurity Profiling

TechniqueApplication in Fluvastatin Impurity ProfilingSpecific Relevance to this compound
HPLC/UPLC-UV Primary quantitative method for known impurities. A validated RP-HPLC method can separate fluvastatin from its impurities with detection at 305 nm. researchgate.netQuantifies residual levels of the intermediate in the final API.
LC-MS/MS Identification of unknown impurities and confirmation of known ones by providing molecular weight and structural fragmentation data. nih.govProvides definitive identification and structural confirmation.
GC-MS Analysis of volatile or semi-volatile impurities, including residual solvents. nih.govijpsjournal.comUseful for analyzing potential volatile reagents or by-products from the synthesis step involving this compound.
LC-NMR Provides unambiguous structural elucidation of isolated impurities without the need for reference standards. nih.govCan be used to definitively determine the structure of novel impurities related to the synthesis or degradation of the intermediate.
Capillary Electrophoresis (CE) High-efficiency separation technique, particularly useful for chiral separations and charged molecules. ijpsjournal.comCan be applied to separate enantiomers or other closely related impurities.

By applying these methodologies, manufacturers can develop a robust understanding of the impurity landscape of their fluvastatin product, ensuring that intermediates like this compound are either absent or present below the stringent qualification thresholds set by regulatory bodies like the ICH. nih.gov

Elucidation of Complex Degradation Networks and Reaction Cascades

Fluvastatin is known to be unstable under certain storage conditions, leading to the formation of degradation products such as its anti-isomer and various lactones. nih.gov Understanding the degradation pathways and reaction cascades is critical for developing stable formulations and defining appropriate storage conditions. Forced degradation, or stress testing, is a key strategy used to identify likely degradation products and elucidate these pathways. nih.gov

The presence of residual intermediates like this compound could potentially introduce unique degradation pathways. The keto group and the tert-butyl ester moiety are reactive sites that could degrade under hydrolytic, oxidative, or photolytic stress, leading to a complex network of degradants. For instance, the tert-butyl group could be susceptible to acid-catalyzed hydrolysis, yielding the corresponding carboxylic acid, while the keto group could undergo various reactions.

A thorough investigation would involve:

Stress Testing: Subjecting fluvastatin API spiked with this compound to conditions of heat, humidity, acid/base hydrolysis, oxidation, and photolysis as per ICH guidelines.

Impurity Identification: Using techniques like LC-MS/MS to identify the resulting degradants and propose degradation pathways.

Kinetic Analysis: Studying the rate of formation of key degradants over time to predict the shelf-life of the drug product.

This knowledge allows for the design of manufacturing processes that minimize not only the level of the initial intermediate but also the potential for it to form reactive degradation products over the product's lifecycle. nih.gov

Integration of Chemometrics and Data Science for Impurity Data Analysis

The comprehensive impurity profiling described in previous sections generates vast and complex datasets. Chemometrics and data science provide powerful tools to extract meaningful information from this data, enabling better process understanding and control. These techniques can establish correlations between process parameters, spectral data, and impurity levels. researchgate.net

For example, a study on simvastatin (B1681759) demonstrated that a Partial Least Squares (PLS) model built from FT-IR spectra could predict the content of lovastatin (B1675250) (a key impurity) and the sum of other statin-like impurities that were initially quantified by HPLC. researchgate.net A similar approach could be developed for fluvastatin. An FT-IR or Raman spectroscopic method could be implemented for rapid, non-destructive screening of fluvastatin batches. By building a chemometric model that correlates the spectral data with HPLC-quantified levels of critical impurities, including any residual this compound, manufacturers could achieve:

Rapid Batch Release: Significantly faster analysis times compared to traditional chromatography.

Process Analytical Technology (PAT): Real-time monitoring of impurity formation during manufacturing, allowing for immediate process adjustments.

Predictive Modeling: Predicting the impurity profile based on the spectral fingerprint of the material, enhancing quality assurance.

The integration of these data-driven approaches represents a shift towards a more predictive and proactive paradigm of quality control in pharmaceutical manufacturing.

Emerging Trends in Pharmaceutical Impurity Research and Quality Control Beyond Pharmacopoeial Standards

The field of pharmaceutical impurity analysis is continuously evolving, driven by regulatory expectations, technological advancements, and a deeper understanding of impurity-related risks. ijpsjournal.comtechnologynetworks.com While pharmacopoeial standards provide a baseline for quality, leading manufacturers often aim for control strategies that go beyond these minimum requirements.

Key emerging trends relevant to the control of impurities like this compound include:

Focus on Genotoxic Impurities (GTIs): There is increasing regulatory scrutiny on impurities that have the potential to be mutagenic or carcinogenic. nih.gov The structure of any process-related impurity or degradant must be assessed for potential structural alerts for genotoxicity. This requires highly sensitive analytical methods capable of detecting and quantifying impurities at parts-per-million (ppm) levels.

Lifecycle Management of Impurities: Regulatory bodies emphasize a lifecycle approach to impurity control, requiring a deep understanding of how and why impurities form throughout the process, from raw material to final product storage. technologynetworks.com

Advanced Analytical Technologies: The adoption of techniques like two-dimensional liquid chromatography (2D-LC) for resolving highly complex impurity profiles and high-resolution mass spectrometry (HRMS) for more confident identification of unknowns is becoming more common. biomedres.us

Green Analytical Chemistry: A push towards developing analytical methods that are more environmentally friendly by reducing solvent consumption and waste is gaining traction. ijpsjournal.com

Artificial Intelligence (AI) in Analysis: AI and machine learning algorithms are being explored to predict degradation pathways, optimize analytical methods, and interpret complex analytical data more efficiently. ijpsjournal.com

These trends indicate a future where the control of synthetic intermediates like this compound will rely on a holistic understanding of the manufacturing process, predictive analytical tools, and a proactive approach to ensuring product quality that far exceeds basic compendial compliance.

Q & A

Basic: What analytical methods are recommended for structural characterization of 5-Keto-O-tert-butyl Fluvastatin?

Answer:
High-performance liquid chromatography (HPLC) with dual-wavelength UV detection (305 nm and 365 nm) is essential. For impurity quantification, use the formula:
Percentage impurity=100F(CSCT)(ri(λ)rS(λ))\text{Percentage impurity} = 100F \left( \frac{C_S}{C_T} \right) \left( \frac{r_i(\lambda)}{r_S(\lambda)} \right)

where FF is the relative response factor (Table 1 in pharmacopeial standards), CSC_S and CTC_T are standard and test solution concentrations, and ri/rSr_i/r_S are peak responses. Validate methods using USP reference standards for accuracy .

Basic: How should experimental protocols for synthesizing this compound be documented to ensure reproducibility?

Answer:

  • Detailed Synthesis Steps: Include reaction conditions (temperature, catalysts, solvents), purification methods (e.g., column chromatography), and yields.
  • Characterization Data: Provide NMR, HPLC, and mass spectrometry profiles for intermediates and final products.
  • Supporting Information: Follow guidelines to place extensive data (e.g., >5 compounds) in supplementary files with hyperlinks in the main text .

Advanced: How can researchers resolve discrepancies in quantifying 3-hydroxy-5-keto fluvastatin during impurity profiling?

Answer:

  • Dual-Wavelength Calibration: Use 365 nm for 3-hydroxy-5-keto fluvastatin (specific absorbance) and 305 nm for other impurities. Adjust for relative response factors (Table 1) .
  • Cross-Validation: Compare results with independent methods (e.g., LC-MS) and replicate experiments to identify systematic errors.
  • Statistical Analysis: Apply ANOVA to assess intra- and inter-laboratory variability, ensuring confidence intervals <5% .

Advanced: What experimental design considerations are critical for comparative pharmacokinetic studies of this compound analogs?

Answer:

  • PICOT Framework: Define Population (e.g., in vitro hepatic models), Intervention (analog dosing), Comparison (parent fluvastatin), Outcomes (bioavailability, half-life), and Time (metabolic stability over 24h) .
  • Controlled Variables: Standardize enzyme sources (e.g., CYP450 isoforms) and incubation conditions (pH 7.4, 37°C).
  • Data Triangulation: Combine LC-MS/MS quantification, metabolite mapping, and computational modeling (e.g., PK-Sim) to validate findings .

Advanced: How should researchers address contradictory data in metabolic pathway elucidation of this compound?

Answer:

  • Pathway Inhibition Studies: Use specific enzyme inhibitors (e.g., ketoconazole for CYP3A4) to isolate metabolic routes.
  • Isotopic Labeling: Track 13C^{13}\text{C}-labeled compounds to distinguish primary vs. secondary metabolites.
  • Contradiction Analysis: Apply Bradford-Hill criteria (e.g., dose-response consistency, biological plausibility) to evaluate conflicting results .

Basic: What purity thresholds and validation criteria are required for this compound in preclinical studies?

Answer:

  • Purity Standards: ≥97.0% by HPLC, with total impurities ≤1.0% (excluding 3-hydroxy-5-keto fluvastatin, which must be ≤0.1%) .
  • Validation Parameters: Include linearity (R² >0.99), precision (%RSD <2.0), and recovery (98-102%) across three concentration levels.
  • Storage Conditions: Store at 0–6°C to prevent degradation, with stability testing under accelerated conditions (40°C/75% RH for 6 months) .

Advanced: What strategies optimize the detection of trace-level oxidative degradants in this compound formulations?

Answer:

  • Forced Degradation Studies: Expose the compound to heat (80°C), light (1.2 million lux-hours), and oxidative agents (H₂O₂) to simulate degradants.
  • High-Resolution MS: Use Q-TOF instruments to identify degradant structures via exact mass and fragmentation patterns.
  • Method Sensitivity: Optimize LOQ (Limit of Quantitation) to 0.05% using signal-to-noise ratios ≥10:1 .

Basic: How are response factors (F) determined for impurity calculations in pharmacopeial monographs?

Answer:

  • Relative Response Factor (RRF): Calculate using:
    F=Slope of impuritySlope of reference standardF = \frac{\text{Slope of impurity}}{\text{Slope of reference standard}}

    Derived from calibration curves (5–150% target concentration).

  • Validation: Confirm F values across three independent batches. Default F=1.0 for unidentified impurities .

Advanced: What computational tools are effective in predicting the stability of this compound under varying pH conditions?

Answer:

  • Molecular Dynamics (MD) Simulations: Use software like GROMACS to model hydrolysis rates at pH 1–10.
  • DFT Calculations: Predict degradation pathways via transition state analysis (e.g., Gaussian 09).
  • Experimental Correlation: Validate predictions with accelerated stability testing (40°C, 75% RH) .

Advanced: How can researchers design robust dose-response studies for this compound in lipid-lowering assays?

Answer:

  • Dose Range: Use logarithmic scaling (e.g., 0.1–100 µM) to capture EC₅₀ values.
  • Control Groups: Include pravastatin (positive control) and vehicle-only (negative control) to benchmark efficacy .
  • Endpoint Selection: Measure LDL receptor upregulation (qPCR) and HMG-CoA reductase inhibition (enzymatic assays) for mechanistic clarity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.